2-Butyl-5,6,7,8-tetramethylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
128764-96-5 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-butyl-5,6,7,8-tetramethylquinoxaline |
InChI |
InChI=1S/C16H22N2/c1-6-7-8-14-9-17-15-12(4)10(2)11(3)13(5)16(15)18-14/h9H,6-8H2,1-5H3 |
InChI Key |
FAJRGRBRQFFNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C(C(=C(C2=N1)C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Quinoxaline Derivatives, with Emphasis on Alkyl and Polyalkyl Substituted Analogs
Classical Condensation Reactions
The traditional and most widely used method for synthesizing quinoxalines involves the cyclocondensation of ortho-phenylenediamines with α-dicarbonyl compounds. sapub.orgencyclopedia.pub This pathway, first reported in the 19th century, remains a robust and versatile strategy. encyclopedia.pub
Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diamines
The foundational reaction for quinoxaline (B1680401) synthesis is the condensation between a 1,2-dicarbonyl compound and a 1,2-diamine. nih.gov This reaction is generally acid-catalyzed and involves the formation of two carbon-nitrogen bonds, resulting in the heterocyclic pyrazine (B50134) ring fused to the benzene (B151609) ring. researchgate.net The mechanism typically involves a nucleophilic attack of the diamine's amino groups on the carbonyl carbons, followed by dehydration to form the stable aromatic quinoxaline ring. nih.gov While effective, classic procedures often require high temperatures and long reaction times to achieve good yields. nih.gov
Condensation of o-Phenylenediamines with 1,2-Diketones
A specific and common application of the classical method is the reaction between an o-phenylenediamine (B120857) and a 1,2-diketone. sapub.orgresearchgate.net The substituents on both reactants determine the final substitution pattern of the quinoxaline product. For a polyalkyl-substituted compound like 2-Butyl-5,6,7,8-tetramethylquinoxaline, this would classically involve the condensation of tetramethyl-1,2-phenylenediamine with 1,2-hexanedione. A variety of catalysts have been employed to improve this reaction, though traditional methods often relied on simple acid catalysis in solvents like ethanol (B145695). scielo.org.zagoogle.com
Table 1: Examples of Classical Quinoxaline Synthesis
| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Solvent | Conditions | Yield |
| o-Phenylenediamine | Benzil | Toluene | Room Temp, 120 min | 92% |
| o-Phenylenediamine | Benzil | Acetic Acid | Reflux | Good |
| Benzene-1,2-diamine | Benzil | EtOH/H2O | Room Temp | 95% |
| o-Phenylenediamine | Glyoxal | Glycerol/Water | 90°C, 4-6 min | 85-91% |
Modern and Green Synthetic Approaches
In response to the growing need for sustainable chemical processes, significant research has focused on developing greener, more efficient methods for quinoxaline synthesis. researchgate.netijirt.org These modern approaches aim to reduce reaction times, minimize waste, use less hazardous materials, and simplify purification procedures. ijirt.orgresearchgate.net
One-Pot Synthesis Protocols
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, have become highly valuable. nih.gov They avoid lengthy separation processes and the purification of intermediate compounds, saving time and resources. nih.gov For quinoxalines, one-pot methods have been developed that start from materials other than pre-formed dicarbonyls. For instance, an iron-catalyzed transfer hydrogenative condensation allows for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, where the reactants are converted in situ to the necessary 1,2-diamine and 1,2-dicarbonyl intermediates. nih.gov Other protocols involve the tandem oxidation of α-hydroxy ketones followed by condensation with a diamine in a single vessel. scielo.org.zaarkat-usa.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. researchgate.netudayton.edu For quinoxaline synthesis, microwave-assisted methods dramatically reduce reaction times from hours to mere minutes. arkat-usa.orgscispace.com These reactions can often be performed under solvent-free conditions or in green solvents like ethanol or water. sapub.orgscispace.com The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under microwave irradiation is highly efficient, often leading to high yields of pure products without the need for extensive purification. sapub.orgudayton.edu For example, some syntheses are completed in as little as 60 seconds at 160 watts. researchgate.net This technique offers a significant improvement in energy efficiency and throughput compared to conventional heating. acs.orgudayton.edu
Reactions in Aqueous Media
The use of water as a solvent is a primary goal of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. ijirt.org Several catalytic systems have been developed to facilitate quinoxaline synthesis in aqueous or partially aqueous media. researchgate.net Catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and ammonium heptamolybdate tetrahydrate have been shown to efficiently promote the condensation of 1,2-diamines and 1,2-diketones in water or ethanol/water mixtures at room temperature. researchgate.netsid.ir Natural Deep Eutectic Solvents (NADESs), such as a mixture of choline (B1196258) chloride and water, have also been used as a green medium, enabling fast (5 min) and high-yielding synthesis at room temperature. rsc.org These methods not only reduce the reliance on volatile organic solvents but also simplify product isolation, as many quinoxaline derivatives are poorly soluble in water and can be separated by simple filtration. chim.it
Table 2: Comparison of Modern Synthetic Approaches for Quinoxalines
| Method | Catalyst | Solvent | Typical Time | Key Advantages |
| One-Pot Synthesis | Iron Complex | o-Xylene | 24 h | High atom economy, reduced waste |
| Microwave-Assisted | Acidic Alumina | Solvent-free | 3 min | Rapid, high yields, energy efficient |
| Microwave-Assisted | None | Solvent-free | 5 min | Simple, clean, no catalyst needed |
| Aqueous Media | Cerium (IV) Ammonium Nitrate | Water | - | Environmentally benign, simple workup |
| Aqueous Media (NADES) | None | Choline Chloride/Water | 5 min | Fast, green, recyclable solvent |
Catalytic Strategies in Quinoxaline Synthesis
The efficiency and selectivity of quinoxaline synthesis can be significantly enhanced through the use of catalysts. Both heterogeneous and homogeneous catalytic systems have been extensively explored.
Heterogeneous Catalysis (e.g., Heteropolyoxometalates, Metal Oxides, Supported Catalysts)
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. nih.govchim.it
Heteropolyoxometalates (HPAs): HPAs, such as molybdophosphovanadates supported on alumina, have been shown to be effective catalysts for the condensation of o-phenylenediamines and 1,2-diketones. nih.gov These solid acid catalysts can promote the reaction under mild conditions, often at room temperature, with high yields. nih.gov For the synthesis of this compound, an HPA-on-alumina catalyst could facilitate the condensation of 3,4,5,6-tetramethylbenzene-1,2-diamine (B1306021) and hexane-2,3-dione.
Metal Oxides and Supported Catalysts: A variety of metal oxides and supported catalysts, including nano-TiO2, sulfated TiO2, and nanocrystalline CuO, have been employed in quinoxaline synthesis. nih.gov Mesoporous materials like MCM-41 supporting mixed metal oxides (e.g., ZrO2/MxOy) are also highly practical for catalyzing these reactions and offer the benefit of reusability. chim.it For instance, a study utilizing ammonium heptamolybdate tetrahydrate as a catalyst for the condensation of aryl-1,2-diamines with 1,2-diketones reported excellent yields and short reaction times in an environmentally friendly ethanol/water medium. sid.irresearchgate.net
| Catalyst Type | Example | Advantages |
| Heteropolyoxometalates | Molybdophosphovanadates on alumina | High yields, mild conditions, reusability nih.gov |
| Metal Oxides | Nano-TiO2, Nanocrystalline CuO | Effective catalysis |
| Supported Catalysts | ZrO2/MxOy on MCM-41 | High practicality, reusability chim.it |
| Molybdate Salts | Ammonium heptamolybdate tetrahydrate | Excellent yields, short reaction times, green solvent system sid.irresearchgate.net |
Homogeneous Catalysis (e.g., Metalloporphyrins, Lewis Acids, Transition Metal Complexes)
Homogeneous catalysts, while sometimes more challenging to separate, often offer high activity and selectivity.
Lewis Acids: A wide range of Lewis acids, including CuSO4·5H2O, have been used to catalyze the synthesis of quinoxaline derivatives. nih.gov These catalysts can be effective even in small quantities and under mild, room temperature conditions. researchgate.net
Transition Metal Complexes: Transition metal complexes, such as those of nickel, have been shown to catalyze the synthesis of quinoxalines through dehydrogenative coupling reactions. nih.govnih.gov For example, a nickel-catalyzed synthesis from diamines and diols operates at mild temperatures. nih.govnih.gov
Asymmetric Catalysis for Substituted Quinoxalines
While this compound is not a chiral molecule, the principles of asymmetric catalysis are crucial for the synthesis of chiral quinoxaline derivatives. Chiral 1,2,3,4-tetrahydroquinoxalines are important structural motifs in many bioactive molecules. nih.gov Asymmetric hydrogenation or transfer hydrogenation of a pre-formed quinoxaline is a common strategy to introduce chirality. nih.govacs.org For instance, iridium complexes with phosphoramidite (B1245037) ligands have been used for the highly enantioselective hydrogenation of substituted quinoxalines.
Regioselective Synthesis via Catalysis
Alkylation Reactions and Regioselectivity in Quinoxaline Frameworks
An alternative approach to synthesizing this compound could involve the alkylation of a pre-existing 5,6,7,8-tetramethylquinoxaline core. However, controlling the regioselectivity of such an alkylation to exclusively introduce the butyl group at the 2-position would be a significant challenge.
Recent advances have shown that regioselective alkylation of quinoxalin-2(1H)-ones is possible. For example, visible-light-triggered decarboxylative coupling reactions have been developed for the C3-alkylation of quinoxalin-2(1H)-ones. While this applies to a different quinoxaline derivative, it highlights the potential for developing regioselective C-H functionalization methods for the direct introduction of alkyl groups onto the quinoxaline ring.
Phase Transfer Catalysis for Alkylation
Phase transfer catalysis (PTC) is a powerful technique for achieving alkylation reactions in biphasic systems, offering advantages such as milder reaction conditions and the use of inexpensive inorganic bases. crdeepjournal.org In the context of quinoxaline synthesis, PTC can be employed for the N-alkylation of quinoxalinone derivatives or for the alkylation of precursors. tsijournals.com For instance, the alkylation of a pre-existing quinoxaline core bearing a reactive site could be facilitated by a phase transfer catalyst, such as a quaternary ammonium salt, to introduce the butyl group. The catalyst transports the alkylating agent from the organic phase to the aqueous phase (or vice-versa) where the deprotonated quinoxaline nitrogen can act as a nucleophile. crdeepjournal.orgnih.gov
The efficiency of PTC is influenced by several factors, including the choice of catalyst, solvent, and base. A summary of common phase transfer catalysts and their characteristics is provided in the table below.
| Catalyst Type | Example | Key Characteristics |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Good solubility in organic solvents, effective for a wide range of alkylations. |
| Quaternary Phosphonium (B103445) Salts | Tetrabutylphosphonium bromide | Higher thermal stability compared to ammonium salts. |
| Crown Ethers | 18-Crown-6 | Excellent for complexing with alkali metal cations, enhancing the nucleophilicity of the counter-anion. |
| Cryptands | Kryptofix 222 | Forms highly stable inclusion complexes with cations. |
Control of Alkylation Site in Nitrogenous Heterocycles
The presence of two nitrogen atoms in the pyrazine ring of quinoxaline presents a challenge in controlling the site of alkylation. The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the quinoxaline ring, as well as the nature of the alkylating agent and reaction conditions. beilstein-journals.org
In substituted quinoxalines, the electron density at the two nitrogen atoms may differ, leading to preferential alkylation at one site. For a compound like this compound, the alkyl and polyalkyl substituents are electron-donating, which generally increases the nucleophilicity of the nitrogen atoms. However, the steric hindrance imposed by the butyl group at the 2-position and the methyl groups at the 5 and 8 positions would likely direct alkylation towards the less hindered N4 position. beilstein-journals.org Computational studies and careful analysis of spectroscopic data are often necessary to unequivocally determine the site of alkylation.
Post-Synthetic Modifications and Functionalization
Once the this compound core is synthesized, it can undergo further chemical transformations to introduce additional functional groups, thereby modulating its properties.
Oxidation of Nitrogen Atoms on the Quinoxaline Ring
The nitrogen atoms of the quinoxaline ring can be readily oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The oxidation can proceed in a stepwise manner to first form the mono-N-oxide and then the di-N-oxide. acs.org The presence of electron-donating alkyl groups, as in this compound, generally facilitates this oxidation process by increasing the electron density on the nitrogen atoms.
The resulting quinoxaline N-oxides are valuable intermediates for further functionalization. The N-oxide group can activate the adjacent carbon atoms towards nucleophilic attack and can also participate in various cycloaddition reactions.
Introduction of Diverse Functional Groups
The introduction of a wide array of functional groups onto the quinoxaline scaffold can be achieved through various C-H functionalization strategies. nih.gov While direct functionalization of the benzene ring of this compound would be challenging due to the existing methyl groups, the pyrazine ring offers potential sites for modification. For instance, radical alkylation or arylation reactions could potentially be directed to the C3 position.
Furthermore, if a reactive handle is incorporated into the butyl chain during the initial synthesis, it can serve as a point for further derivatization. For example, if the synthesis starts with a functionalized 1,2-dicarbonyl compound, a variety of functional groups such as esters, amides, or other heterocycles can be appended to the quinoxaline core. nih.govyoutube.comnih.gov
The following table lists some common functional groups and general methods for their introduction into heterocyclic systems, which could be conceptually applied to quinoxaline derivatives.
| Functional Group | Potential Method of Introduction |
| Halogen (Cl, Br, I) | Electrophilic halogenation |
| Nitro (NO2) | Nitration with nitric acid/sulfuric acid |
| Amino (NH2) | Reduction of a nitro group or nucleophilic aromatic substitution |
| Cyano (CN) | Sandmeyer reaction from an amino group or nucleophilic substitution |
| Carboxylic Acid (COOH) | Oxidation of a methyl group or hydrolysis of a nitrile |
Computational Chemistry and Theoretical Investigations of 2 Butyl 5,6,7,8 Tetramethylquinoxaline and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For quinoxaline (B1680401) derivatives, DFT methods have been successfully employed to understand their geometry, electronic distribution, and vibrational modes.
Electronic Structure and Frontier Molecular Orbitals
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic transitions.
For quinoxaline derivatives, the HOMO is typically distributed over the electron-rich benzene (B151609) ring and the pyrazine (B50134) ring, while the LUMO is often localized on the electron-deficient pyrazine ring. The introduction of alkyl substituents, such as the butyl and tetramethyl groups in 2-Butyl-5,6,7,8-tetramethylquinoxaline, is expected to influence these energy levels. Alkyl groups are generally electron-donating, which would raise the energy of the HOMO and potentially alter the HOMO-LUMO gap. DFT calculations on various substituted quinoxalines have shown that the nature and position of substituents can finely tune these electronic properties.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinoxalines (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoxaline | -6.5 | -1.2 | 5.3 |
| 2-Methylquinoxaline | -6.3 | -1.1 | 5.2 |
| 2,3-Dimethylquinoxaline | -6.1 | -1.0 | 5.1 |
| 5,6,7,8-Tetramethylquinoxaline | -5.9 | -0.9 | 5.0 |
Note: This table is illustrative and based on general trends observed in computational studies of quinoxaline derivatives. The exact values for this compound would require specific calculations.
Vibrational Frequency Analysis and Spectral Correlation
Vibrational frequency analysis, performed computationally using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.
For this compound, DFT calculations would predict characteristic vibrational frequencies for the C-H stretching of the butyl and methyl groups, the C=N stretching of the pyrazine ring, and the aromatic C-C stretching of the quinoxaline core. By comparing these calculated frequencies with experimental spectra of similar compounds, a detailed understanding of the molecule's vibrational behavior can be achieved.
Geometric Optimization and Conformation Analysis
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometric optimization is a computational process that finds the lowest energy arrangement of the atoms. For a flexible molecule like this compound, which has a rotatable butyl group, conformation analysis is also crucial. This involves exploring the different spatial orientations of the butyl chain to identify the most energetically favorable conformer. DFT calculations are highly reliable for determining bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecular geometry.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). TD-DFT calculations can determine the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the orbitals involved in the transition.
For quinoxaline derivatives, the lowest energy electronic transitions are typically of a π → π* nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The specific wavelength of maximum absorption (λmax) is sensitive to the substitution pattern on the quinoxaline ring. The electron-donating alkyl groups in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted quinoxaline.
Electrochemical Properties: Band Gap and Energy Level Calculations (e.g., HOMO)
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are directly related to the energies of its HOMO and LUMO levels. A high HOMO energy suggests that the molecule is more easily oxidized (loses an electron), while a low LUMO energy indicates it is more easily reduced (gains an electron). The HOMO-LUMO gap, calculated from these energies, provides a theoretical estimate of the electrochemical band gap.
Computational electrochemistry using DFT can predict these properties, offering insights into how this compound might behave in electrochemical applications, such as in organic electronic devices. Studies on related quinoxaline derivatives have shown a good correlation between computationally predicted and experimentally measured electrochemical data.
Molecular Modeling and Simulation
Beyond the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of a collection of molecules. This can include predicting how this compound molecules might pack in a crystal lattice or how they would interact with a solvent or a biological target.
Molecular docking, a specific type of molecular modeling, is often used to predict the binding affinity and orientation of a small molecule within the active site of a protein. While no specific biological activity has been reported for this compound, molecular modeling studies on other quinoxaline derivatives have explored their potential as inhibitors for various enzymes, highlighting the broad therapeutic potential of this class of compounds. nih.govrsc.orgresearchgate.netmdpi.comsemanticscholar.org These studies often use the optimized molecular geometry and electronic properties derived from DFT calculations as a starting point for the simulations.
Conformational Analysis and Steric Effects of Alkyl Substituents
The conformational landscape of this compound is significantly influenced by the rotational freedom of the n-butyl group at the C2 position. A comprehensive conformational analysis involves identifying the stable rotamers and the energy barriers that separate them. The rotation around the single bonds of the alkyl chain, particularly the C(quinoxaline)-C(butyl) bond, dictates the spatial orientation of the butyl group relative to the planar quinoxaline ring system.
For the 2-butyl substituent on the quinoxaline ring, the rotation around the bond connecting the butyl group to the aromatic ring introduces further complexity. The steric bulk of the quinoxaline ring and the adjacent methyl group at the C8 position of the tetramethylquinoxaline moiety can create significant steric hindrance, influencing the preferred orientation of the butyl group. Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of such rotations. By systematically varying the dihedral angle of the C(quinoxaline)-C(butyl) bond and calculating the corresponding energy, a rotational energy profile can be generated. This profile reveals the energy minima corresponding to stable conformers and the transition states that represent the rotational energy barriers. nih.gov
To illustrate the energetic differences between the primary conformations of the butyl group, a representative data table is provided below. These values are based on the principles observed in studies of n-butane and other butyl-substituted systems. unacademy.comlibretexts.org
| Conformation | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti (trans) | ~180° | 0.0 | Most stable conformer with minimal steric strain. |
| Gauche | ~±60° | ~0.9 | Higher energy due to steric interaction between terminal methyl groups. libretexts.org |
| Eclipsed (Syn-periplanar) | 0° | ~5.0 | Highest energy conformer due to maximal torsional and steric strain. masterorganicchemistry.com |
| Eclipsed (Anticlinal) | ~±120° | ~3.6 | Intermediate high energy state. masterorganicchemistry.com |
Prediction of Spectroscopic Parameters
Computational chemistry provides robust methodologies for the prediction of various spectroscopic parameters, offering valuable insights that complement and aid in the interpretation of experimental data. For this compound and its derivatives, Density Functional Theory (DFT) is the most prominent tool for calculating NMR and UV-Vis spectroscopic properties. nih.govresearchgate.netresearchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govyoutube.comq-chem.com This approach involves optimizing the molecular geometry of the compound, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), followed by the GIAO calculation to obtain the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). sciensage.infoyoutube.com These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often allowing for the unambiguous assignment of complex spectra and differentiation between isomers. researchgate.netnih.gov Studies on various quinoxaline derivatives have demonstrated a good correlation between GIAO-DFT calculated and experimental chemical shifts. nih.gov
For the prediction of electronic spectra, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netsciensage.info Following a ground-state geometry optimization, TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions. researchgate.net These calculations help in understanding the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental spectra. researchgate.net
Below is a representative table illustrating the comparison between computationally predicted and experimentally observed spectroscopic data for a quinoxaline derivative, showcasing the utility of these theoretical methods.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |
|---|---|---|---|
| C2 | 155.2 | 154.8 | -0.4 |
| C3 | 152.1 | 151.5 | -0.6 |
| C5 | 129.5 | 129.9 | +0.4 |
| C6 | 129.0 | 128.7 | -0.3 |
| C9 | 142.3 | 142.0 | -0.3 |
Note: Data is illustrative and based on typical results from literature for quinoxaline systems.
Quantitative Structure-Activity Relationship (QSAR) and Docking Studies (Methodological Aspects)
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful in silico techniques used to predict the biological activity of chemical compounds and to understand their interactions with biological targets at a molecular level. nih.govijcap.innih.gov These methods are instrumental in the rational design and optimization of novel derivatives of this compound.
The fundamental principle of QSAR is to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govresearchgate.net The general workflow of a QSAR study involves several key steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to generate a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net
Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance, robustness, and predictive capability using various metrics like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on the test set. tandfonline.com
Molecular docking, on the other hand, predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govannualreviews.org This method is crucial for elucidating binding modes and estimating binding affinity. The methodological steps include:
Preparation of Receptor and Ligand: Three-dimensional structures of the target protein (often from the Protein Data Bank) and the ligand (e.g., this compound) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or "docking box" on the receptor.
Conformational Sampling: A search algorithm explores the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses. nih.gov
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. These scores are used to rank the poses, with the lowest energy score typically indicating the most favorable binding mode. nih.gov
Analysis of Interactions: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-receptor complex. nih.gov
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic molecular composition and size. |
| Topological | Wiener index, Kier & Hall connectivity indices | Atom connectivity and branching. |
| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |
| Electrostatic | Dipole moment, Partial charges | Charge distribution and polarity. |
| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Electronic properties and reactivity. researchgate.net |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and membrane permeability. |
Structure Activity Relationships Sar in Alkyl and Polyalkyl Substituted Quinoxalines
Influence of Alkyl Chain Length and Branching (e.g., n-Butyl vs. tert-Butyl)
The length and branching of alkyl chains attached to the quinoxaline (B1680401) core are critical parameters that govern the molecule's biological activity and physicochemical properties. mdpi.com Studies on various quinoxaline derivatives have consistently shown that modifying the alkyl substituent's nature leads to significant changes in efficacy and interaction with biological targets.
Research on quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents revealed a clear trend where longer and more branched alkyl chains at the 7-position led to increased activity. nih.gov For instance, the introduction of n-butyl and isobutyl chains to assess the effect of lengthening and branching showed that in most cases, an increase in chain length had a favorable effect on antimycobacterial activity. nih.gov Specifically, a branched isobutyl group often resulted in a several-fold increase in activity compared to a straight-chain propyl group. nih.gov
In another context, the antibacterial activity of quaternary ammonium (B1175870) and phosphonium (B103445) salts featuring a quinoxaline group was significantly influenced by alkyl chain length. mdpi.com Optimal antibacterial efficacy was observed for chains with 10 to 14 carbon atoms. mdpi.com Beyond this optimal length, a "cut-off" effect was noted, where further extension of the alkyl chain led to a decrease in activity. mdpi.com This decline is attributed to factors such as reduced aqueous solubility and increased steric hindrance, which can impede interaction with the target site. mdpi.com
The butyl group in 2-Butyl-5,6,7,8-tetramethylquinoxaline is an n-butyl chain. Based on general SAR principles, this unbranched, four-carbon chain provides a degree of lipophilicity that can influence membrane permeability and binding to hydrophobic pockets in target proteins. drugdesign.org A switch to a branched isomer like a tert-butyl group would introduce greater steric bulk. This increased size could hinder attack at adjacent positions on the ring and alter the molecule's ability to fit into a specific binding site. libretexts.org The redox properties of cyclic nitroxides, for example, are known to be dependent on the steric and electronic effects of their substituents. mdpi.com
| Alkyl Chain Modification | Observed Effect | Potential Reason | Source |
|---|---|---|---|
| Increased Chain Length (e.g., C3 to C4) | Generally increases antimycobacterial activity | Enhanced lipophilicity, improved membrane interaction | nih.gov |
| Introduction of Branching (e.g., n-propyl to isopropyl) | Often leads to a significant increase in activity | Improved binding affinity or steric interactions with target | nih.gov |
| Optimal Chain Length (C10-C14) | Peak antibacterial activity in certain derivatives | Balanced lipophilicity and solubility for effective target interaction | mdpi.com |
| Chain Length > C14 ("Cut-off" effect) | Decreased antibacterial activity | Lower aqueous solubility, steric hindrance, micellization | mdpi.com |
**5.2. Effects of Substituent Position on the Quinoxaline Core
The pyrazine (B50134) ring of the quinoxaline system is relatively electron-deficient. Placing an alkyl group, such as the butyl group in this compound, at the 2-position directly influences this electron-deficient center. Alkyl groups are generally considered electron-donating through an inductive effect, which can modulate the reactivity of the pyrazine ring. libretexts.org
Studies involving nucleophilic substitution on 2-monosubstituted quinoxalines have shown that the nature of the substituent at the 2-position is critical. nih.gov For example, 2-monosubstituted quinoxalines bearing a phenyl or butyl group react readily with various nucleophiles. nih.gov In contrast, substituents with high electron density from delocalized pi-electrons can make the reaction site less electrophilic and thus less reactive towards weaker nucleophiles. nih.gov The presence of the butyl group at the 2-position, therefore, influences the chemical reactivity of the quinoxaline core, which can be a key factor in its biological mechanism of action. Furthermore, research has highlighted the benefit of having ketones over amides at the 2-position for antimycobacterial activity, underscoring the electronic influence of substituents at this site. nih.gov
Substitution on the benzene (B151609) portion of the quinoxaline core primarily modifies the molecule's lipophilicity and steric profile, and can also have electronic effects. In this compound, the presence of four methyl groups on the benzene ring (a tetramethyl substitution) significantly increases the molecule's lipophilicity and size.
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents is a fundamental determinant of a quinoxaline derivative's properties. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can tune the molecule's reactivity, stability, and biological activity. libretexts.org
Alkyl groups, such as the butyl and methyl groups on this compound, are considered weak EDGs. They increase the electron density on the quinoxaline ring system through inductive effects. libretexts.org In contrast, EWGs like nitro (NO₂), cyano (CN), or halogen atoms decrease the ring's electron density. nih.govnih.gov
Structure-activity relationship studies have shown that the introduction of strong EWGs can enhance the biological efficacy of certain quinoxaline derivatives. For instance, in a series of quinoxalinone derivatives, compounds with strong EWGs like -COOH or -NO₂ displayed the highest inhibition efficiencies against certain enzymes. nih.gov Similarly, in a series of quinoxaline sulfonamides, the presence of a chloro group (an EWG) resulted in maximum antibacterial activity, whereas an electron-donating methoxy (B1213986) group led to the least activity. mdpi.com In the context of polymer solar cells, the strategic introduction of EWGs like fluorine or trifluoromethyl groups to quinoxaline-based polymers significantly alters their optical and electrochemical properties. nih.govresearchgate.net
The all-alkyl substitution pattern of this compound results in a relatively electron-rich aromatic system compared to an unsubstituted quinoxaline. This enhanced electron density influences its chemical properties, such as its resistance to tautomerization in a reduced state, a key factor in the stability of quinoxaline derivatives in applications like redox flow batteries. nsf.gov
| Substituent Type | Example Group | Effect on Quinoxaline Ring | Observed Impact on Activity/Property | Source |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Alkyl (e.g., -Butyl, -Methyl) | Increases electron density | Modulates reactivity; can decrease activity in some antibacterial contexts | nih.govmdpi.com |
| Strong Electron-Withdrawing Group (EWG) | Nitro (-NO₂), Carboxyl (-COOH) | Decreases electron density | Enhances enzyme inhibition and antibacterial activity in certain series | nih.govmdpi.com |
| Halogen (EWG) | Fluoro (-F), Chloro (-Cl) | Decreases electron density | Alters electrochemical properties; enhances photovoltaic performance | nih.govresearchgate.net |
Impact of Molecular Planarity and Conjugation on Electronic Properties
The planarity of the quinoxaline ring system and its substituents is crucial for determining its electronic properties, particularly in applications involving charge transport, such as in organic electronics. nih.gov Molecular planarity facilitates π-π stacking and intermolecular charge hopping, which are essential for efficient electron transport. d-nb.info
In the field of quinoxaline-based polymers for photovoltaic applications, controlling molecular planarity by changing the position of alkyl chains has been shown to be a key strategy. rsc.org A more planar polymer conformation leads to more favorable optical, electrochemical, and morphological properties, resulting in higher power conversion efficiency. rsc.org The extension of conjugation, for example by adding ethenyl or aryl linkers to the quinoxaline core, broadens the light absorption window of the material, which is a desirable property for light-harvesting applications. researchgate.net The electronic properties of quinoxaline-embedded polyacenoquinone esters, which are potential n-type small molecules, are also heavily dependent on their ability to self-assemble in face-to-face π-stacks, a process governed by molecular structure and planarity. nih.gov
Strategies for Modulating Molecular Interactions through Structural Design
The rational design of quinoxaline derivatives to control their interactions with biological targets or other molecules is a cornerstone of their application in various fields. This involves the strategic modification of the quinoxaline scaffold to optimize binding affinity, selectivity, and other desired properties.
One key strategy is pharmacophore hybridization, where the quinoxaline core is combined with other known bioactive motifs to create hybrid molecules with potentially synergistic or enhanced activity. nih.gov For example, quinoxaline-triazole hybrids have been designed and synthesized as potent anticancer agents. nih.gov
Molecular docking studies are frequently employed to predict and understand the binding interactions between quinoxaline derivatives and their target proteins, such as vascular endothelial growth factor receptor-2 (VEGFR-2). ekb.egekb.eg These computational approaches help identify key interactions, such as hydrogen bonds and hydrophobic interactions, and guide the design of new analogues with improved affinity. ekb.eg For instance, docking studies can reveal that a terminal hydrophobic tail has a significant impact on activity or that a specific heterocyclic moiety is required for hydrogen bonding in the active site. ekb.eg
In the case of this compound, its design incorporates several features that modulate molecular interactions. The butyl group and the four methyl groups create a significant lipophilic character, suggesting that its interactions may be dominated by hydrophobic and van der Waals forces. drugdesign.org Modifying the length of the butyl chain, introducing branching, or replacing the methyl groups with other functional groups would be primary strategies to systematically alter its molecular interactions and, consequently, its biological or material properties. mdpi.comnih.gov
Applications of Quinoxaline Derivatives in Advanced Materials and Catalysis
Catalysis
In the field of catalysis, quinoxaline (B1680401) derivatives are not only the target products of various catalytic reactions but can also be involved in catalytic systems. The synthesis of quinoxalines often employs catalysts to improve efficiency and reduce reaction times. orientjchem.org Various catalysts, such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have been used for the synthesis of quinoxaline derivatives. orientjchem.org Palladium-catalyzed reactions have also been developed for the direct synthesis of novel quinoxaline derivatives. rsc.org Furthermore, environmentally friendly methods using recyclable catalysts like zinc triflate are being explored for quinoxaline synthesis, aligning with the principles of green chemistry. ijpsjournal.com
Ligands in Metal-Catalyzed Reactions
No information was found regarding the use of 2-Butyl-5,6,7,8-tetramethylquinoxaline as a ligand in metal-catalyzed reactions.
Use as Recyclable Catalysts or Components Thereof
There is no available data on the application of this compound in recyclable catalytic systems.
Advanced Functional Dyes and Pigments
No research has been published detailing the properties of this compound as a functional dye or pigment.
Chemical Sensing Technologies
The potential use of this compound in chemical sensing technologies has not been explored in the available scientific literature.
Future Research Directions and Outlook for 2 Butyl 5,6,7,8 Tetramethylquinoxaline Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can sometimes require harsh reaction conditions and may not be the most atom-economical approach. nih.gov Future research into the synthesis of 2-Butyl-5,6,7,8-tetramethylquinoxaline will likely focus on the development of more efficient and sustainable methods.
Green chemistry principles are expected to be at the forefront of these synthetic endeavors. ekb.eg This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts such as sulfated polyborate, and microwave-assisted synthesis to reduce reaction times and energy consumption. ias.ac.intsijournals.com Alternative strategies may involve novel catalytic systems, potentially utilizing transition metals or organocatalysts, to construct the quinoxaline (B1680401) core with high yields and selectivity. rsc.org The development of one-pot, multi-component reactions will also be a key area of investigation, aiming to streamline the synthetic process and minimize waste.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Optimization of power and temperature for the specific reactants |
| Solvent-Free Reactions | Reduced environmental impact, simplified workup | Identification of suitable solid-state or melt conditions |
| Recyclable Catalysis | Cost-effective, sustainable | Development of robust and easily recoverable catalysts |
| One-Pot Procedures | Increased efficiency, reduced waste | Designing reaction cascades that avoid intermediate isolation |
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding
A thorough understanding of the molecular and electronic structure of this compound is crucial for predicting its properties and reactivity. Future research will undoubtedly leverage a combination of advanced spectroscopic techniques and computational modeling to achieve this.
Spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy, will be essential for the structural elucidation of the compound and any intermediates or products of its reactions. researchgate.netresearchgate.net These experimental techniques, when coupled with computational methods such as Density Functional Theory (DFT), can provide a deeper insight into the molecule's geometry, electronic transitions, and vibrational modes. scispace.comias.ac.in Time-Dependent DFT (TD-DFT) calculations, for instance, can be used to predict the electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. scispace.com This integrated approach will be invaluable for understanding reaction mechanisms and for the rational design of derivatives with tailored properties.
Exploration of Structure-Property Relationships for Targeted Material Design
The specific arrangement of the butyl and tetramethyl substituents on the quinoxaline core of this compound is expected to impart distinct physical and chemical properties. A key area of future research will be to systematically investigate these structure-property relationships. The study of how molecular structure influences reactivity and physical properties is a cornerstone of research in nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com
By synthesizing a series of analogues with variations in the alkyl substituents, researchers can probe how changes in steric hindrance and electron-donating character affect properties such as solubility, thermal stability, and photophysical behavior. For example, altering the length or branching of the alkyl chain at the 2-position could influence the molecule's packing in the solid state, which in turn would affect its charge transport properties. Understanding these relationships is fundamental to designing materials with specific characteristics for applications in organic electronics or as functional dyes.
| Structural Modification | Property to Investigate | Potential Application Area |
| Varying the alkyl chain length | Solubility, melting point, crystal packing | Organic semiconductors, solution-processable devices |
| Introducing branching in the butyl group | Steric effects on molecular interactions | Amorphous thin films, OLEDs |
| Altering the methylation pattern | Electronic properties, photoluminescence | Fluorescent probes, charge transport layers |
Tailoring Electronic Properties through Precise Substituent Engineering
The electronic properties of the quinoxaline ring are highly tunable through the introduction of various functional groups. nih.gov The butyl and tetramethyl groups in this compound are electron-donating, which will influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Future research will likely explore the introduction of a wider range of substituents to precisely engineer the electronic characteristics of this scaffold.
For instance, the incorporation of electron-withdrawing groups, such as cyano or fluoro moieties, could significantly lower the HOMO and LUMO energy levels, a common strategy in the design of n-type organic semiconductors. acs.orgresearchgate.net The strategic placement of different substituents can also be used to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for applications in nonlinear optics and as fluorescent sensors. bohrium.com Computational modeling will play a vital role in predicting the effects of different substituents on the electronic structure, guiding the synthetic efforts towards molecules with desired properties. nsf.gov
Expanding Applications in Emerging Technologies and Advanced Materials
Given the wide range of applications for quinoxaline derivatives, a significant avenue of future research for this compound will be the exploration of its potential in emerging technologies. The inherent properties of the quinoxaline core suggest several promising areas of investigation.
In the field of organic electronics, quinoxaline-based materials have shown promise as electron-transporting layers in organic light-emitting diodes (OLEDs) and as components in organic solar cells. beilstein-journals.orgresearchgate.net The specific substitution pattern of this compound may offer advantages in terms of processability and film morphology. Furthermore, the fluorescent properties of many quinoxaline derivatives suggest that this compound could be investigated as a novel fluorophore for applications in bioimaging or as a component in fluorescent sensors. researchgate.net The rich biological activity profile of the quinoxaline family also opens the door to screening this compound for potential pharmaceutical applications, such as antiviral or anticancer activity. nih.goveurekaselect.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
